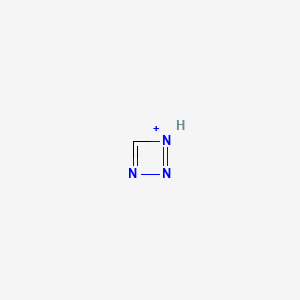
Triazet-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazet-1-ium is a nitrogen-containing heterocyclic compound with the molecular formula CH₂N₃⁺. It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is particularly notable for its stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Méthodes De Préparation
The synthesis of triazet-1-ium typically involves the reaction of azides with alkynes, a process known as “click chemistry.” This method is highly efficient and produces this compound with high yields. The reaction is usually catalyzed by copper or ruthenium, and it proceeds under mild conditions, making it suitable for large-scale industrial production .
Analyse Des Réactions Chimiques
Triazet-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce triazole oxides, while reduction can yield triazole hydrides .
Applications De Recherche Scientifique
Triazet-1-ium has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, this compound derivatives have shown significant antibacterial, antifungal, and anticancer activities. In medicine, this compound is being explored for its potential use in drug development, particularly for its ability to interact with various enzymes and receptors. Additionally, this compound is used in the production of nano- and fiber-based materials with antibacterial properties .
Mécanisme D'action
The mechanism of action of triazet-1-ium involves its ability to form non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, with various enzymes, proteins, and receptors. These interactions allow this compound to modulate the activity of these biological targets, leading to its observed biological effects. For example, this compound derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Triazet-1-ium is similar to other triazole compounds, such as 1,2,3-triazole and 1,2,4-triazole. it is unique in its specific molecular structure and reactivity. While 1,2,3-triazole and 1,2,4-triazole are also known for their biological activities, this compound offers distinct advantages in terms of stability and ease of synthesis. Other similar compounds include triazolothiadiazine and triazolopyrimidine, which also exhibit a range of biological activities but differ in their chemical properties and applications .
Propriétés
Numéro CAS |
915399-54-1 |
|---|---|
Formule moléculaire |
CH2N3+ |
Poids moléculaire |
56.047 g/mol |
Nom IUPAC |
triazet-1-ium |
InChI |
InChI=1S/CHN3/c1-2-4-3-1/h1H/p+1 |
Clé InChI |
MWYGWOUAYPHWMD-UHFFFAOYSA-O |
SMILES canonique |
C1=NN=[NH+]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester](/img/structure/B12617938.png)
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
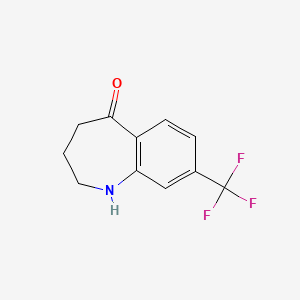
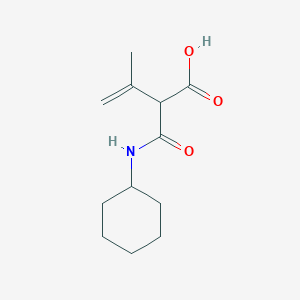
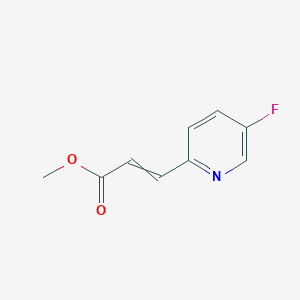
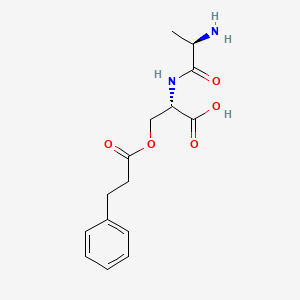
![(8S,9S,10R,11S,13S,14S,17R)-17-(2-tert-butylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12617987.png)
![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)

![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
![1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)

